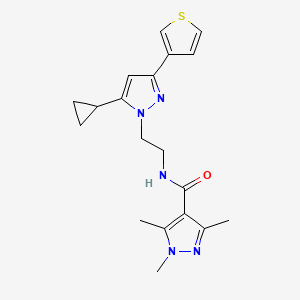
4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of fluorinating agents or the reaction of fluorinated precursors with other reagents. For instance, the synthesis of trifluoromethyl-substituted dielectrophiles can be achieved through acylation with trifluoroacetic anhydride, as described in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one . Additionally, the synthesis of acyl cyanides can be accomplished via acid-catalyzed detrifluoroacetylation of hydroxyimino derivatives of 1,3-dicarbonyl compounds . These methods could potentially be adapted for the synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.
Molecular Structure Analysis
X-ray structural analysis is a common technique used to determine the molecular structure of fluorinated compounds. For example, the crystal structure of a trifluoromethyl-substituted dielectrophile revealed inter- and intramolecular hydrogen bonds, which are significant for understanding the compound's stability and reactivity . Such analysis could be applied to 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride to gain insights into its molecular conformation and potential interactions.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, including cyclocondensation and hydrocyanation. Cyclocondensation of a trifluoromethyl-substituted precursor with hydrazine hydrochloride led to the formation of a pyrazole derivative . Similarly, hydrocyanation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones resulted in the formation of Michael-like 1,4-conjugate adducts . These reactions highlight the reactivity of fluorinated compounds and could be relevant to the chemical behavior of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of fluorine atoms. For instance, the orthogonal intramolecular C–F···C=O interaction observed in the crystal state of a trifluoromethylated compound may stabilize certain conformations . Additionally, the high thermal stability and resistance to aqueous hydrolysis of certain fluorinating agents, such as phenylsulfur trifluorides, indicate the robustness of fluorinated compounds . These properties are important for the practical application and handling of 4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride.
Aplicaciones Científicas De Investigación
Solubility and Diffusivity in Ionic Liquids
Research by Shiflett and Yokozeki (2006) explored the solubility and diffusivity of hydrofluorocarbons in room-temperature ionic liquids, providing crucial data for applications in gas absorption technologies. This study offers insights into the interactions of fluorinated compounds with ionic liquids, which could be relevant for environmental and industrial processes involving "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride" (Shiflett & Yokozeki, 2006).
Microemulsions with Ionic Liquid Polar Domains
Gao et al. (2004) focused on the formation of microemulsions using ionic liquids, which could be pertinent to the study of "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride" in various solvents and applications in material science, pharmaceuticals, and chemical engineering (Gao et al., 2004).
Organic Solvents and Ionic Liquid Microemulsion Aggregations
The work by Yanan Gao et al. (2009) on the formation process of ionic liquid (IL) microemulsions in the presence of organic solvents expands our understanding of solvent interactions with fluorinated compounds, which may impact the development of novel materials and extraction processes (Yanan Gao et al., 2009).
Phase Equilibrium in Solutions Involving Tannins, Flavonoids, and Ionic Liquids
Research by Bogel-Łukasik et al. (2010) delves into the solubility of phenolic compounds in ionic liquids, which might be applicable to the study of "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride" for potential applications in bio-extraction and green chemistry (Bogel-Łukasik et al., 2010).
Electrosynthesis of Polyaniline in Ionic Liquid
The study by Qi Ximin et al. (2005) on the electropolymerization of aniline in ionic liquid presents an approach that could be relevant for the electrochemical applications of "4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride", highlighting its potential in the development of conducting polymers and materials science (Qi Ximin et al., 2005).
Propiedades
IUPAC Name |
4,4,4-trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F6N2.ClH/c6-4(7,8)2(1-3(12)13)5(9,10)11;/h2H,1H2,(H3,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNQDUOAZGIURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)C(F)(F)F)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-3-(trifluoromethyl)butanimidamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


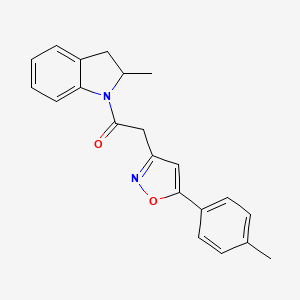
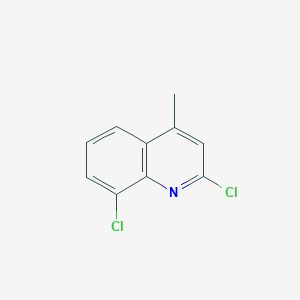
![N-{[1-(dimethylcarbamoyl)piperidin-4-yl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2516872.png)
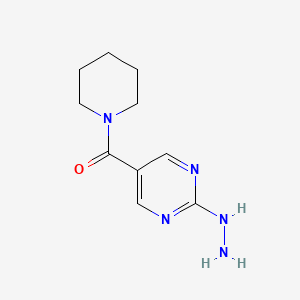
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide](/img/structure/B2516876.png)
![3-[4-(2-Fluorophenyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2516878.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2516879.png)


![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2516885.png)
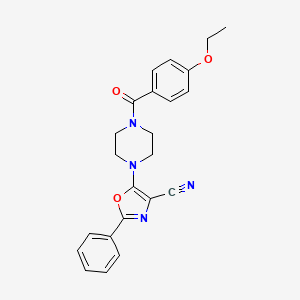
![2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-methylamino]-N-propan-2-ylacetamide](/img/structure/B2516887.png)
